molecular formula C17H17BrN2O B11792334 2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11792334
M. Wt: 345.2 g/mol
InChI Key: VZZBZVKGDUGNEJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 2-aminobenzoxazole derivatives with brominating agents. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of benzoxazole oxides or quinones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

2-bromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H17BrN2O/c1-10-7-14-16(8-11(10)2)21-17(19-14)12-5-6-15(20(3)4)13(18)9-12/h5-9H,1-4H3

InChI Key

VZZBZVKGDUGNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)N(C)C)Br

Origin of Product

United States

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